molecular formula C16H21N3O4S B4317203 2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester

2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester

Cat. No.: B4317203
M. Wt: 351.4 g/mol
InChI Key: KGSHVFZWRPZTLQ-UHFFFAOYSA-N
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Description

The compound 2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester features a hexahydro-pyrazine ring (partially saturated pyrazine) with a 3-oxo group and a substituted acetic acid ethyl ester moiety. The 3-methoxyphenyl group is attached via a carbonothioyl hydrazine linkage, introducing both sulfur and aromatic functionalities. This structure combines a heterocyclic core with ester and thioamide groups, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

ethyl 2-[1-[(3-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-23-14(20)10-13-15(21)17-7-8-19(13)16(24)18-11-5-4-6-12(9-11)22-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,17,21)(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSHVFZWRPZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-{[(3-methoxyphenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Ethyl (1-{[(3-methoxyphenyl)amino]carbonothioyl}-3-oxopiperazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Substitution Patterns

Ethyl 3-Bromo-6-Methyl-2-Oxo-1(2H)-Pyrazineacetate ()
  • Core Structure : Pyrazine ring (unsaturated) with 2-oxo and bromo/methyl substituents.
  • Key Differences: Lacks the hexahydro saturation and carbonothioyl group. The bromo substituent may enhance electrophilic reactivity compared to the methoxyphenyl group in the target compound.
  • Implications : The unsaturated pyrazine in likely has greater aromatic stabilization, while the hexahydro ring in the target compound may improve solubility and conformational flexibility .
Ethyl 4-{3-[(2-Methoxyphenyl)Amino]-3-Oxopropyl}-1-Piperazinecarboxylate ()
  • Core Structure: Piperazine ring (six-membered, saturated) with a methoxyphenylamino carbonyl group.
  • Key Differences: Piperazine vs. pyrazine; the latter has two nitrogen atoms in a six-membered ring.

Functional Group Analysis

Thioamide vs. Amide Derivatives
  • : 2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide contains an amide-linked 3-methoxyphenyl group.
  • Comparison: The target compound’s carbonothioyl group (C=S) replaces the carbonyl (C=O) in . Thioamides are generally less polar but more resistant to enzymatic hydrolysis, which could enhance bioavailability .
Ester Derivatives
  • Ethyl (3-Oxo-2-Piperazinyl)Acetate () : Features an ethyl ester and 3-oxo-piperazine.
Solubility and Stability
  • The ethyl ester group enhances lipophilicity compared to carboxylic acids (e.g., 4-hydroxybutyric acid hydrazide in ). The hexahydro-pyrazine core may reduce crystallinity, improving solubility .
  • Thioamides (C=S) are less prone to oxidation than amides (C=O) but may exhibit photodegradation .

Structural and Conformational Insights

  • Ring Puckering () : The hexahydro-pyrazine ring likely adopts a chair or boat conformation, differing from planar pyrazines. Computational studies (e.g., SHELX in ) could quantify puckering parameters and compare them to piperazine derivatives .
  • Hydrogen Bonding : The thioamide group (N–H···S) may form weaker hydrogen bonds than amides (N–H···O), affecting target binding .

Biological Activity

2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester is a complex organic compound with potential biological activities. This article aims to explore its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazine ring, an ethyl ester group, and a methoxyphenyl substituent. Its molecular formula is C16H22N2O3S, and it exhibits a molecular weight of approximately 338.43 g/mol. The presence of the pyrazine moiety is significant due to its known biological activities.

Cytotoxicity

A variety of studies have evaluated the cytotoxic effects of similar compounds. For instance, derivatives of pyridopyrimidine have shown promising anticancer activity against various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for some derivatives were reported in the range of 10-20 µM, indicating significant potency against these cell lines .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Pyridopyrimidine derivativeMCF-715
Thiazole-containing hybridHeLa12
Phenyl-substituted pyridopyrimidineHeLa10

Antibacterial Activity

Research has indicated that compounds containing pyrazine moieties exhibit antibacterial properties. For example, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria. A study reported that certain pyrazine derivatives displayed minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Pyrazine Derivatives

Compound NameBacteriaMIC (µg/mL)Reference
Pyrazine derivative AStaphylococcus aureus50
Pyrazine derivative BEscherichia coli75
Pyrazine derivative CPseudomonas aeruginosa100

The mechanisms through which these compounds exert their biological effects are multifaceted. For cytotoxic compounds, apoptosis induction is a common pathway. Studies have shown that these compounds can activate caspases and lead to mitochondrial dysfunction in cancer cells . Similarly, for antibacterial activity, the disruption of bacterial cell membranes and inhibition of protein synthesis have been noted as primary action mechanisms .

Case Studies

  • Cytotoxicity Study on MCF-7 Cells : A study synthesized various pyridopyrimidine-thiazole hybrids and evaluated their cytotoxicity against MCF-7 cells using the MTT assay. The results indicated that compounds with phenyl substitutions exhibited the highest cytotoxicity, suggesting that structural modifications can significantly enhance biological activity .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of pyrazine derivatives against clinical isolates of E. coli. The study found that specific modifications to the pyrazine structure increased antibacterial efficacy, highlighting the importance of chemical structure in determining biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester
Reactant of Route 2
2-Pyrazineacetic acid, hexahydro-1-[[(3-methoxyphenyl)amino]carbonothioyl]-3-oxo-, ethyl ester

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